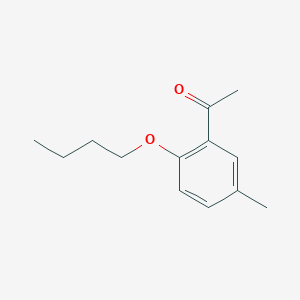

1-(2-Butoxy-5-methylphenyl)ethanone

Description

Contextualization of Substituted Acetophenones in Synthetic Endeavors

Substituted acetophenones are a cornerstone of modern synthetic organic chemistry, valued for their versatility as precursors to a wide array of more complex molecules. wisdomlib.org They serve as starting materials in numerous reactions, including the synthesis of heterocyclic compounds like pyrazole (B372694) derivatives and chromones. wisdomlib.org One of the most common applications of substituted acetophenones is in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. science.gov These chalcones, in turn, are precursors to flavonoids and other biologically significant compounds.

The acetyl group of acetophenones is particularly reactive. The α-protons (on the methyl group) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations. nih.gov Furthermore, the carbonyl group itself can undergo nucleophilic attack, reduction to an alcohol, or conversion to other functional groups.

Modern synthetic methods continue to expand the utility of acetophenone (B1666503) derivatives. Palladium-catalyzed coupling reactions, for instance, allow for the synthesis of substituted acetophenones from acetonitrile (B52724) and potassium phenyltrifluoroborates, providing a route to novel ketone structures. researchgate.net Similarly, reactions like the Dakin-West reaction can be modified to use substituted acetophenones to create complex amides. researchgate.net This rich reactivity makes the substituted acetophenone framework, as seen in 1-(2-Butoxy-5-methylphenyl)ethanone, a valuable scaffold for building diverse molecular architectures.

Significance of Ether and Alkyl Substituents in Aromatic Systems

The properties and reactivity of an aromatic ring are profoundly influenced by its substituents. libretexts.org In this compound, the butoxy (an ether group) and methyl (an alkyl group) substituents play crucial roles in modulating the electron density of the benzene (B151609) ring.

Alkyl Substituents: Alkyl groups, like the methyl group at the para-position relative to the butoxy group, are electron-donating through an inductive effect. ucalgary.ca This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. gatech.edu This increased reactivity is a general feature of alkylbenzenes.

Ether Substituents: The butoxy group is also a strong activating group, but its effect is more complex. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect. However, this is overshadowed by a much stronger electron-donating resonance effect, where one of the oxygen's lone pairs of electrons is delocalized into the aromatic π-system. ucalgary.canumberanalytics.com This resonance donation significantly increases the electron density at the ortho and para positions relative to the ether group.

In this compound, the acetyl group is an electron-withdrawing group and a meta-director. However, the powerful ortho, para-directing influence of the butoxy group would likely dominate in electrophilic substitution reactions, directing incoming electrophiles to the positions ortho and para to it. The interplay of these activating (butoxy, methyl) and deactivating (acetyl) groups creates a unique reactivity profile for the molecule.

Table 2: Effects of Substituents on Aromatic Rings

| Substituent Type | Example | Electronic Effect | Effect on Reactivity | Directing Effect |

| Alkyl | -CH3 | Inductively Donating | Activating | Ortho, Para |

| Ether | -OR | Resonance Donating, Inductively Withdrawing | Strongly Activating | Ortho, Para |

| Acyl (Ketone) | -C(O)R | Resonance and Inductively Withdrawing | Deactivating | Meta |

Overview of Research Trajectories for Aryl Alkyl Ketones

Aryl alkyl ketones, the class of compounds to which this compound belongs, are ubiquitous structures in natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Consequently, the development of efficient methods for their synthesis is a major focus of chemical research.

Traditional methods for synthesizing aryl alkyl ketones, such as the Friedel-Crafts acylation, are often limited by the need for harsh conditions and stoichiometric amounts of Lewis acid catalysts. chemistryviews.org Modern research has therefore shifted towards more versatile and sustainable catalytic methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, carbonylative cross-coupling reactions that combine aryl halides, a carbon monoxide source, and alkylating agents can produce a wide range of aryl alkyl ketones under relatively mild conditions. chemistryviews.orgacs.orgnih.gov Other innovative methods include the direct acylation of aryl bromides with aldehydes, facilitated by cooperative palladium-amine catalysis. organic-chemistry.org

Beyond synthesis, research is also exploring the novel transformations of aryl alkyl ketones. Recent studies have demonstrated the homologation of aryl ketones into long-chain ketones and aldehydes through transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling reactions. nih.gov This allows for the structural diversification of existing ketone-containing molecules, including the late-stage functionalization of complex drug molecules. nih.govchemistryviews.org The presence of multiple functional groups in a molecule like this compound makes it a potential candidate for such advanced synthetic manipulations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-butoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-5-8-15-13-7-6-10(2)9-12(13)11(3)14/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQVVWZFUSIXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry

Reactions at the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a prime site for a variety of nucleophilic addition and condensation reactions. The reactivity of this group is moderated by the electronic and steric influence of the adjacent butoxy-methylphenyl moiety.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon of 1-(2-Butoxy-5-methylphenyl)ethanone is a fundamental transformation that leads to the formation of alcohols. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. nih.govorganic-chemistry.org

Grignard Reactions: The addition of Grignard reagents (R-MgX) to this compound provides a versatile route to tertiary alcohols. pressbooks.publibretexts.org The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. libretexts.orgyoutube.com The steric hindrance posed by the ortho-butoxy group can influence the rate of reaction.

Table 1: Theoretical Tertiary Alcohols from Grignard Reaction with this compound

| Grignard Reagent (R-MgX) | Theoretical Product Name |

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-Butoxy-5-methylphenyl)-1-methylethanol |

| Ethylmagnesium bromide (C₂H₅MgBr) | 1-(2-Butoxy-5-methylphenyl)-1-ethylethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1-(2-Butoxy-5-methylphenyl)-1-phenylethanol |

Wittig Reaction: The Wittig reaction offers a powerful method for the synthesis of alkenes from ketones. organic-chemistry.orglibretexts.orgmnstate.edu It involves the reaction of this compound with a phosphorus ylide (Wittig reagent). udel.edulibretexts.org This reaction is particularly useful for creating a carbon-carbon double bond at the position of the original carbonyl group with high regioselectivity. mnstate.edu

Table 2: Theoretical Alkenes from Wittig Reaction with this compound

| Wittig Reagent (Ph₃P=CHR) | Theoretical Product Name |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Butoxy-4-methyl-2-(1-methylethenyl)benzene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-Butoxy-2-(1-methylpropylidene) -4-methylbenzene |

| Benzylidenetriphenylphosphorane (Ph₃P=CHC₆H₅) | 1-Butoxy-4-methyl-2-(1-phenyl-1-propenyl)benzene |

Condensation Reactions and Schiff Base Formation

Condensation reactions of this compound with primary amines or their derivatives lead to the formation of imines, commonly known as Schiff bases. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from substituted acetophenones is a well-established synthetic route. For instance, the reaction of 2-hydroxy-5-methylacetophenone with various amines and hydrazides has been reported to yield stable Schiff bases. While specific studies on this compound are limited, its structural similarity to these compounds suggests it will undergo similar transformations.

Reduction and Oxidation Pathways

Reduction: The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(2-Butoxy-5-methylphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling. libretexts.orgodinity.com The reduction introduces a new chiral center, leading to a racemic mixture of the corresponding alcohol.

Table 3: Reduction of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 1-(2-Butoxy-5-methylphenyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Butoxy-5-methylphenyl)ethanol |

Oxidation (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation offers a method to convert ketones into esters. wikipedia.orgorganic-chemistry.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The migratory aptitude of the groups attached to the carbonyl carbon determines the regiochemical outcome. For this compound, the aryl group has a higher migratory aptitude than the methyl group, leading to the formation of 2-butoxy-5-methylphenyl acetate. organic-chemistry.org

Table 4: Baeyer-Villiger Oxidation of this compound

| Oxidizing Agent | Major Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 2-Butoxy-5-methylphenyl acetate |

Electrophilic Aromatic Substitution on the Butoxy-methylphenyl Moiety

The butoxy and methyl groups on the phenyl ring are both activating, ortho-, para-directing substituents for electrophilic aromatic substitution. The bulky butoxy group at the ortho position to the acetyl group will sterically hinder substitution at the adjacent position (C3). Therefore, electrophilic attack is most likely to occur at the positions para to the activating groups and not sterically hindered, which is the C4 and C6 positions. However, the C6 position is also ortho to the acetyl group, which is a deactivating group, making the C4 position the most probable site for substitution.

Halogenation Studies

The halogenation of this compound would involve the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring. Due to the directing effects of the butoxy and methyl groups, halogenation is expected to occur primarily at the C4 position. The reaction typically requires a Lewis acid catalyst for chlorination and bromination.

Table 5: Predicted Products of Halogenation of this compound

| Reagent | Predicted Major Product |

| Br₂ / FeBr₃ | 1-(4-Bromo-2-butoxy-5-methylphenyl)ethanone |

| Cl₂ / AlCl₃ | 1-(4-Chloro-2-butoxy-5-methylphenyl)ethanone |

Nitration and Sulfonation Reactions

Nitration: The nitration of the aromatic ring would be achieved by treating the compound with a mixture of nitric acid and sulfuric acid. nih.govmasterorganicchemistry.comfrontiersin.org The electrophile, the nitronium ion (NO₂⁺), will preferentially attack the most nucleophilic position on the ring. Given the activating nature of the butoxy and methyl groups, and the deactivating effect of the acetyl group, the major product is expected to be the 4-nitro derivative. spu.edu

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the sulfonation of this compound is expected to yield the 4-sulfonic acid derivative as the major product.

Table 6: Predicted Products of Nitration and Sulfonation

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-(2-Butoxy-5-methyl-4-nitrophenyl)ethanone |

| Sulfonation | H₂SO₄ / SO₃ | 4-Acetyl-5-butoxy-2-methylbenzenesulfonic acid |

Transformations Involving the Butoxy Ether Linkage

The ether linkage in this compound is a primary site for chemical modification, enabling the introduction of other functional groups or the alteration of the alkoxy chain.

The butoxy group can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgtransformationtutoring.com The reaction proceeds via protonation of the ether oxygen, making the butoxy group a better leaving group. For aryl alkyl ethers such as this, the cleavage consistently occurs at the alkyl-oxygen bond due to the high activation energy required to break the more stable aryl-oxygen bond. libretexts.org The mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl group. libretexts.orglibretexts.org In the case of the n-butoxy group, an S(_N)2 mechanism is favored, where the halide ion (Br or I) attacks the less sterically hindered carbon of the butoxy group, leading to the formation of 1-(2-hydroxy-5-methylphenyl)ethanone and the corresponding butyl halide. libretexts.org

While specific rearrangement reactions for this compound are not extensively documented, related acetophenones can undergo various rearrangements. For instance, under certain conditions, acetophenones can participate in reactions like the Baeyer-Villiger rearrangement, where treatment with a peroxy acid could theoretically lead to the formation of an ester. However, the presence of the ortho-alkoxy group may influence the migratory aptitude of the aryl group.

The parent compound, 1-(2-hydroxy-5-methylphenyl)ethanone, serves as a key precursor for the synthesis of this compound and its analogs with diverse alkoxy chains. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group with a base like potassium carbonate (K(_2)CO(_3)) followed by nucleophilic substitution with an appropriate alkyl halide (e.g., 1-bromobutane (B133212) to form the butoxy derivative).

Furthermore, transetherification reactions can be employed to exchange the butoxy group for other alkoxy groups. For example, iron(III)-catalyzed transetherification has been shown to be effective for benzylic ethers, proceeding under mild conditions and tolerating a variety of functional groups. acs.org This method could potentially be adapted for this compound to generate a library of different ether derivatives.

Modern cross-coupling methods, such as the Buchwald-Hartwig amination, have also been extended to ether synthesis, providing a powerful tool for the formation of aryl ethers from aryl halides and alcohols. organic-chemistry.orgorganic-chemistry.org

Derivatization Strategies for Research Purposes

The ketone functional group of this compound is a prime target for derivatization, allowing for the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with significant biological activities. They are readily synthesized from acetophenones via the Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde. nih.govrasayanjournal.co.innih.govscialert.net This base-catalyzed reaction involves the enolate of the acetophenone (B1666503) attacking the aldehyde, followed by dehydration to yield the characteristic (\alpha,\beta)-unsaturated ketone structure of the chalcone (B49325).

For this compound, reaction with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) would yield a series of chalcone derivatives. rasayanjournal.co.in A study on the synthesis of a closely related compound, 1-(4-butoxy-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, highlights the feasibility of this transformation. psu.edu

| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Resulting Chalcone Derivative |

|---|---|---|

| This compound | Benzaldehyde | 1-(2-Butoxy-5-methylphenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | 1-(2-Butoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | 1-(2-Butoxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 2,5-Dimethoxybenzaldehyde | 1-(2-Butoxy-5-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |

Hydrazones are another important class of derivatives that can be prepared from ketones. The reaction involves the condensation of the ketone with a hydrazine (B178648) or a substituted hydrazine, typically in an alcoholic solvent. stanford.edugoogle.com The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N-NH- linkage characteristic of a hydrazone.

The synthesis of hydrazone analogs of this compound would involve its reaction with various hydrazine derivatives. For example, a documented synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone involved refluxing 2-hydroxy-5-methylacetophenone with indole-3-acetylhydrazine in ethanol. nih.gov A similar protocol could be applied to the butoxy analog.

| Reactant 1 | Reactant 2 (Hydrazine Derivative) | Resulting Hydrazone Analog |

|---|---|---|

| This compound | Hydrazine hydrate | This compound hydrazone |

| This compound | Phenylhydrazine | This compound phenylhydrazone |

| This compound | Indole-3-acetylhydrazine | This compound [(1H-indol-3-yl)acetyl]hydrazone |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone |

Spectroscopic Data for this compound Remains Elusive

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has proven unsuccessful, precluding the generation of a detailed analytical article as per the specified requirements. Despite extensive efforts to locate experimental ¹H NMR, ¹³C NMR, two-dimensional NMR, Infrared (IR), and Raman spectroscopic data, the necessary information is not publicly available in the searched scientific literature and chemical databases.

The planned article was to be structured around a detailed elucidation of the compound's molecular structure through various spectroscopic techniques. This would have involved an in-depth analysis of proton and carbon nuclear magnetic resonance spectra to assign chemical shifts and coupling constants, thereby mapping the connectivity of atoms within the molecule. Further structural confirmation was to be provided by two-dimensional NMR techniques such as COSY, HMQC, and HMBC, which offer correlational data between different nuclei.

Additionally, the vibrational characteristics of the molecule were to be explored using IR and Raman spectroscopy. These techniques are instrumental in identifying the specific functional groups present in this compound by analyzing their characteristic vibrational frequencies.

Searches were conducted for the compound under its systematic name and related terms across various scientific data repositories. While information on similar compounds, such as acetophenone derivatives with different substitution patterns, is available, specific spectral data for the butoxy- and methyl-substituted phenyl ethanone (B97240) could not be retrieved. The lack of this foundational data makes it impossible to generate the scientifically accurate and detailed article that was requested.

Without access to the primary spectroscopic data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and professional authority. Therefore, the generation of the article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be completed at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound. For 1-(2-Butoxy-5-methylphenyl)ethanone, the expected molecular ion peak would correspond to its molecular weight.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the aromatic ring, or between the carbonyl group and the methyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene. In the case of the butoxy group, this could lead to the loss of butene.

Cleavage of the ether bond: Fragmentation of the butoxy group, resulting in the loss of butyl or butoxy radicals.

Loss of small molecules: Elimination of stable neutral molecules such as CO and CH3.

While a specific mass spectrum for this compound is not publicly documented, analysis of related compounds such as 1-(2-hydroxy-5-methylphenyl)ethanone provides insight into the expected fragmentation. nist.govchemicalbook.comchemicalbook.comnist.gov For instance, the mass spectrum of 1-(2-methylphenyl)ethanone shows a prominent molecular ion peak and significant fragments corresponding to the loss of a methyl group and a carbonyl group. nist.gov

Table 1: Predicted Major EI-MS Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Predicted Neutral Loss |

| 206 | [M]+• (Molecular Ion) | - |

| 191 | [M - CH3]+ | CH3• |

| 163 | [M - C3H7]+ | C3H7• |

| 150 | [M - C4H8]+• | C4H8 |

| 135 | [M - C4H9O]+ | C4H9O• |

| 121 | [C8H9O]+ | C4H9• |

| 43 | [CH3CO]+ | C9H11O• |

Note: This table is predictive and based on general fragmentation principles for similar chemical structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula of the compound.

For this compound, with a molecular formula of C13H18O2, the theoretical exact mass can be calculated. An HRMS measurement confirming this exact mass would provide unambiguous evidence for its elemental composition, distinguishing it from other compounds with the same nominal mass.

X-ray Diffraction Studies for Solid-State Structure

Currently, there are no published X-ray diffraction studies specifically for this compound in the primary scientific literature. However, studies on structurally related compounds, such as chalcone (B49325) derivatives of substituted acetophenones, demonstrate the utility of this technique. psu.edu For example, a study on 1-(4-butoxy-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl) prop-2-en-1-one detailed its crystal system, space group, and unit cell dimensions, providing a complete picture of its solid-state structure. psu.edu Should single crystals of this compound be grown, a similar analysis would yield definitive structural information.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

No specific studies applying quantum chemical calculations to determine the electronic structure and properties of 1-(2-Butoxy-5-methylphenyl)ethanone were found.

There are no available research findings detailing the application of Density Functional Theory (DFT) to this compound.

No literature containing Molecular Electrostatic Potential (MEP) maps for this compound could be located.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

There are no published studies that use computational modeling to elucidate the reaction mechanisms of this compound.

Molecular Dynamics Simulations (if applicable)

While molecular dynamics simulations have been performed on related oxime derivatives of 1-(2-hydroxy-5-methylphenyl)ethanone, no such simulations have been reported for this compound itself. nih.govresearchgate.net

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For 1-(2-Butoxy-5-methylphenyl)ethanone, both gas and liquid chromatography are indispensable tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents, starting materials, or volatile byproducts in a sample of this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data that allows for highly confident structural identification.

The selection of the GC column is critical; a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating aromatic ketones and related impurities. A temperature-programmed analysis ensures the efficient elution of compounds with a range of boiling points.

Table 1: Illustrative GC-MS Parameters for Volatile Analysis

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL (split mode, e.g., 50:1) |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment and the quantification of non-volatile compounds in industries such as pharmaceuticals and specialty chemicals. cymitquimica.com For this compound, a reversed-phase HPLC method is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

This method allows for the separation of the main compound from less polar and more polar impurities. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Note: These parameters are illustrative. Gradient elution may be required for complex mixtures. The method must be fully validated for its intended use.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of an analyte in a solution, provided it contains a chromophore (a light-absorbing group). The acetophenone (B1666503) functional group in this compound contains a conjugated system that absorbs UV radiation, making this technique suitable for its quantification.

The method involves measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While specific spectral data for this compound is not widely published, related acetophenone derivatives show strong absorbance in the UV range, typically between 240 and 280 nm.

Chromatographic Method Development and Validation for Chemical Synthesis Monitoring

Developing and validating an analytical method is crucial for reliably monitoring the progress of a chemical synthesis. For the production of this compound, an HPLC method can be developed to track the consumption of starting materials (e.g., 2-hydroxy-5-methylacetophenone) and the formation of the final product.

The development process involves selecting the appropriate column, mobile phase composition, and detector settings to achieve a good separation between reactants, intermediates, and the product. Once developed, the method must be validated to ensure it is fit for its purpose. Validation demonstrates the method's performance through a series of defined experiments. Key validation parameters, as often guided by ICH (International Council for Harmonisation) guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or starting materials.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.

By implementing such a validated HPLC method, chemists can accurately monitor reaction yield and purity in real-time, enabling precise control over the manufacturing process.

Based on a thorough review of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided. Searches for this compound's role as a precursor and intermediate in complex organic synthesis, including its utility in multi-step synthesis of fine chemicals, participation in catalyst development, use as a building block for heterocyclic systems and aromatic scaffolds, and in the synthesis of structural analogs for material science applications, did not yield specific research findings.

The significant body of available research focuses on the closely related analog, "1-(2-Hydroxy-5-methylphenyl)ethanone." This suggests that the requested butoxy- derivative is either a less common or more novel compound with limited published applications in the specified areas.

Therefore, it is not possible to provide a scientifically accurate and detailed article on “this compound” strictly following the requested outline at this time. Should research on this specific compound become more prevalent, a detailed article could be generated in the future.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The primary and most direct route to synthesizing 1-(2-Butoxy-5-methylphenyl)ethanone is the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This classic method involves the reaction of the precursor, 1-(2-Hydroxy-5-methylphenyl)ethanone, with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base.

Future research could focus on optimizing this pathway in line with the principles of green chemistry. This includes exploring:

Phase-Transfer Catalysis (PTC): Investigating the use of phase-transfer catalysts to facilitate the reaction in a biphasic system (e.g., aqueous/organic), which can reduce the need for anhydrous solvents and allow for easier separation and catalyst recycling.

Microwave-Assisted Synthesis: Studying the application of microwave irradiation to accelerate the reaction, potentially leading to higher yields and reduced energy consumption compared to conventional heating. youtube.com

Alternative Butylating Agents: Exploring the use of more environmentally benign butylating agents, such as dibutyl carbonate or butyl tosylate, to avoid the use of alkyl halides.

Flow Chemistry: Developing a continuous flow process for the synthesis, which could offer better control over reaction parameters, improved safety, and easier scalability.

A comparative table of potential synthetic methodologies is presented below.

| Method | Potential Reagents | Potential Advantages for Future Research |

|---|---|---|

| Conventional Williamson Ether Synthesis | 1-(2-Hydroxy-5-methylphenyl)ethanone, NaH or K₂CO₃, 1-Bromobutane, DMF or Acetonitrile (B52724) | Established, high-yielding baseline for comparison |

| Phase-Transfer Catalysis (PTC) | Aqueous NaOH, Tetrabutylammonium bromide (TBAB), 1-Bromobutane | Avoids anhydrous solvents, potential for catalyst recycling, milder conditions |

| Microwave-Assisted Synthesis | K₂CO₃, 1-Bromobutane, solvent-free or high-boiling point solvent | Rapid reaction times, increased yields, energy efficiency |

| Flow Chemistry | Immobilized base, 1-Bromobutane in a solvent stream | Enhanced safety, precise control, easy scalability, potential for in-line purification |

Investigation of Advanced Catalytic Transformations

The functional groups of this compound provide multiple sites for advanced catalytic transformations, which remain largely unexplored.

C-H Activation/Functionalization: The butoxy and methyl groups, as well as the aromatic ring, are targets for catalytic C-H activation. Future research could explore late-stage functionalization using transition metal catalysts (e.g., palladium, rhodium, or iridium) to introduce new functional groups, thereby rapidly generating a library of derivatives without de novo synthesis.

Ketone Transformations: The acetyl group's carbonyl is a key site for catalytic reactions.

Asymmetric Hydrogenation/Transfer Hydrogenation: Development of chiral catalysts for the enantioselective reduction of the ketone to the corresponding alcohol, 1-(2-butoxy-5-methylphenyl)ethan-1-ol, would yield valuable chiral building blocks. sigmaaldrich.com

Reductive Amination: Catalytic reductive amination could provide access to a variety of chiral and achiral amines, which are important pharmacophores.

Cross-Coupling Reactions: The aromatic ring could be further functionalized. While the ether linkage is generally stable, conditions could be developed for targeted cross-coupling reactions at the other aromatic positions, guided by the directing effects of the existing substituents.

Exploration of New Chemical Reactivity Profiles

The reactivity of this compound is predicted by the combination of its functional groups, but specific studies are needed to confirm and exploit these properties.

Condensation Reactions: The methyl group of the acetyl moiety is acidic and can participate in various condensation reactions, such as aldol (B89426) and Claisen-Schmidt condensations, to form α,β-unsaturated ketones (chalcones). These chalcone (B49325) derivatives are known scaffolds for various bioactive compounds.

Formation of Heterocycles: The compound can serve as a precursor for various heterocyclic systems. For instance, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles. A known reaction of the precursor 1-(2-hydroxy-5-methylphenyl)ethanone with indole-3-acetylhydrazine forms a Schiff base, indicating the ketone's accessibility for such transformations. nih.gov

Baker-Venkataraman Rearrangement: Following the precedent set by its precursor, 1-(2-hydroxy-5-methylphenyl)ethanone, the butoxy derivative could potentially undergo acylation followed by a base-catalyzed rearrangement to form 1,3-diketones. orientjchem.org These diketones are excellent ligands for forming metal complexes and are versatile intermediates in organic synthesis.

A table outlining potential reactions is provided below.

| Reaction Type | Reactive Site | Potential Products | Significance |

|---|---|---|---|

| Claisen-Schmidt Condensation | Acetyl group | Chalcone derivatives | Precursors to flavonoids and other bioactive heterocycles |

| Willgerodt-Kindler Reaction | Acetyl group | Arylthioamides | Versatile synthetic intermediates |

| Haloform Reaction | Acetyl group | 2-Butoxy-5-methylbenzoic acid | Access to the corresponding carboxylic acid derivative |

| Electrophilic Aromatic Substitution | Aromatic ring | Halogenated or nitrated derivatives | Further functionalization of the aromatic core |

Applications in Emerging Areas of Chemical Science and Technology (excluding human clinical trials)

While direct applications of this compound are not yet established, its structure suggests potential uses in several emerging areas, primarily as a chemical building block.

Agrochemical Research: Many commercial herbicides and fungicides contain substituted phenyl ether and acetophenone (B1666503) motifs. This compound could serve as a starting material for the synthesis of novel agrochemical candidates. The combination of lipophilic (butoxy) and aromatic groups is a common feature in molecules designed to interact with biological systems.

Materials Science: Acetophenone derivatives can be used as photoinitiators in polymerization processes. The specific substitution pattern of this compound could modulate its UV absorption properties, making it a candidate for specialized photopolymer applications. Furthermore, its derivatives, particularly those resulting from condensation reactions, could be investigated as monomers for novel polymers with tailored thermal or optical properties.

Scaffold for Bioactive Molecules: The precursor, 1-(2-hydroxy-5-methylphenyl)ethanone, has been used to synthesize derivatives with significant antibacterial and antifungal activity. orientjchem.org Recent research has shown that pyrrolidine (B122466) derivatives of this precursor are effective against various pathogenic bacteria, including in the disruption of biofilms. This strongly suggests that this compound could be a valuable scaffold in medicinal chemistry research for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Butoxy-5-methylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, similar ethanone derivatives are synthesized using aryl ketones and alkylating agents under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃). Reaction optimization includes controlling temperature (reflux conditions), solvent selection (e.g., dry toluene or acetonitrile), and catalyst stoichiometry. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For instance, the butoxy group’s methylene protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are key. The acetyl group’s methyl signal appears at δ ~2.5 ppm .

- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and ether (C-O-C) vibrations at ~1200–1250 cm⁻¹. Compare with reference spectra from databases like NIST Chemistry WebBook .

Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental design, and how are they determined?

- Methodological Answer :

- logP : Use reverse-phase HPLC or computational tools (e.g., SWISS ADME) to predict hydrophobicity. Experimental logP values for similar ethanones range from 1.5–3.0 .

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) and analyze via UV-Vis spectroscopy. Polar substituents (e.g., hydroxyl groups) enhance aqueous solubility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (P261) or skin contact (P262) .

- Store in airtight containers away from oxidizers. Toxicity data may be limited, so treat as a hazardous compound and consult SDS guidelines .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- Software : Use PyRx for docking simulations and Discovery Studio for visualization. Prepare the ligand (ethanone) and target protein (e.g., bacterial enzymes) by optimizing protonation states and removing water molecules.

- Validation : Compare binding affinities (ΔG) with known inhibitors. For similar ethanones, binding energies ≤ -7.0 kcal/mol indicate strong interactions .

Q. What strategies resolve contradictions between computational ADMET predictions and experimental bioactivity data?

- Methodological Answer :

- Case Analysis : If SWISS ADME predicts poor bioavailability (e.g., high logP) but in vitro assays show activity, consider prodrug modifications or nanoformulations to enhance solubility.

- Validation : Cross-check docking results with experimental IC₅₀ values. For example, ethanones violating Lipinski’s rules may still exhibit activity due to active transport mechanisms .

Q. How is structural elucidation performed when NMR data ambiguously defines substituent positions?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons. For dihydroxy-substituted ethanones, symmetry in substituents (e.g., 2′,6′ vs. 2′,3′) can be distinguished via NOESY .

- X-ray Crystallography : Resolve absolute configuration for chiral derivatives. Refinement software (e.g., SHELX) aids in modeling .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) via hydrophobic interactions with the butoxy group. Validate via enzyme assays (e.g., NADPH oxidation rates) .

- Membrane Disruption : Use fluorescence assays (e.g., propidium iodide uptake) to test for cell wall damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.